molecular formula C5H3F7O B3039756 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal CAS No. 131118-41-7

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal

Cat. No.: B3039756
CAS No.: 131118-41-7
M. Wt: 212.07 g/mol
InChI Key: FRWNFXLINJSLBN-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal is a fluorinated organic compound with the chemical formula C5H3F7O It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal typically involves the introduction of fluorine atoms into the butanal structure. One common method is the fluorination of 3-(trifluoromethyl)butanal using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal involves its reactivity with various molecular targets. The presence of multiple fluorine atoms enhances its electrophilic nature, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity through covalent modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde functional group. This combination imparts distinct reactivity and properties compared to other fluorinated compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(trifluoromethyl)butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O/c6-3(1-2-13,4(7,8)9)5(10,11)12/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWNFXLINJSLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896300
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131118-41-7
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal
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3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal
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3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal
Reactant of Route 6
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanal

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